N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-6-4-5-7-16(14)17-9-11-21(24-23-17)28-13-20(25)22-15-8-10-18(26-2)19(12-15)27-3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLZESMXKKKEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3,4-dimethoxyaniline: This can be achieved through the methylation of 3,4-dihydroxyaniline using dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the pyridazinyl intermediate: The synthesis of the pyridazinyl moiety involves the reaction of o-tolyl hydrazine with a suitable diketone or diester to form the pyridazine ring.
Thioacetamide linkage: The final step involves the coupling of the 3,4-dimethoxyaniline with the pyridazinyl intermediate through a thioacetamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic rings and pyridazine moiety can be reduced under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyridazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the pyridazine ring could produce dihydropyridazine derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical processes.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Modulating signaling pathways: Influencing cell signaling cascades and altering cellular responses.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 425.5 | 3.4 | 0.12 | Not reported |
| Epirimil | 438.5 | 3.1 | 0.25 | Not reported |
| Compound 12 | 455.5 | 2.7 | 1.8 | 251.5 |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Moiety : The pyridazine ring is synthesized through condensation reactions involving appropriate precursors.
- Thioether Formation : The thioether linkage is established by reacting the pyridazine derivative with a thiol reagent.
- Final Acetamide Formation : The acetamide group is introduced via acylation reactions.
Anticancer Activity
Research has indicated that compounds containing the pyridazine and thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that derivatives similar to this compound show promising results in inhibiting the proliferation of cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF-7 | 73 ± 3 |
| Compound 2 | HeLa | 29 ± 2.9 |
| Paclitaxel | MCF-7 | 5.25-11.03 |
| HeLa | 7.76 |
Table 1: Cytotoxic activity of selected compounds against cancer cell lines .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. These interactions may modulate signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may interact with receptors that regulate cell growth and survival.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Cytotoxicity Studies : A study evaluated a series of thiazole and pyridazine derivatives for their anticancer properties using MTT assays against MCF-7 and HeLa cell lines. The results indicated that modifications to the structure significantly influenced the cytotoxicity .
- Antimicrobial Activity : Other derivatives have been tested for antimicrobial properties, showing effectiveness against various bacterial strains, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
